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Compound of Interest

Compound Name:
(5-Isopropyl-1H-indazol-4-

yl)boronic acid

CAS No.: 693285-67-5

Cat. No.: B1507008

Get Quote

Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, predominantly utilized via

substitution at the 3-, 5-, or 6-positions. The 4-position, however, remains underutilized due to

synthetic challenges arising from the peri-interaction with the N1/N2 nitrogens and the C3

substituent. This guide argues that the 4-position offers a unique geometric vector—often

directing substituents into the solvent-exposed front or the ribose pocket of kinase ATP-binding

sites—that is critical for achieving isoform selectivity (e.g., PI3Kδ, HPK1) and overcoming

metabolic liabilities.

The Structural Imperative: Why the 4-Position?
Topology and Vector Analysis
Unlike the 5- and 6-positions, which extend vectors linearly away from the hinge-binding motif

(typically the N1-H or N2-H), the 4-position projects substituents "upward" and "outward"

relative to the hinge.
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The "Goldilocks" Steric Zone: In many kinase active sites, the gatekeeper residue and the

ceiling of the ATP pocket create a narrow channel. A substituent at C4 must navigate the

steric clash with the C3-position (the peri-effect) while simultaneously filling a hydrophobic

pocket.

Isoform Selectivity: As demonstrated in PI3Kδ inhibitors, 4-substitution can discriminate

between closely related isoforms by exploiting subtle differences in the "ceiling" residues of

the ATP pocket, a feat difficult to achieve with planar 5- or 6-substitutions.

The Peri-Effect Challenge
The proximity of C4 to C3 and N1 creates significant steric strain.

Tautomeric Influence: Bulky groups at C4 can destabilize the 1H-tautomer in favor of the 2H-

tautomer due to repulsion with the N1-H or N1-protecting groups.

Synthetic Barrier: Standard electrophilic aromatic substitutions rarely occur at C4. Access

almost exclusively requires pre-functionalized building blocks (e.g., 4-bromoindazole).

Synthetic Access: The 4-Bromo Gateway
The primary route to 4-substituted indazoles is via Transition Metal-Catalyzed Cross-Couplings

(TMCC) using 4-bromo-1H-indazole or 4-iodo-1H-indazole.

Critical Synthetic Workflow
The following Graphviz diagram outlines the decision logic for synthesizing these analogs,

highlighting the necessity of protecting group strategy to manage N1/N2 selectivity.
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Key Challenge: Steric Hindrance
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(Acidic Conditions)

Target:
4-Substituted-1H-Indazole
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Caption: Synthetic decision tree for accessing 4-substituted indazoles from 4-bromo

precursors.

SAR Case Studies & Mechanistic Insights
Case Study A: Kinase Selectivity (PI3Kδ and HPK1)
In the development of PI3Kδ inhibitors, 4,6-disubstituted indazoles emerged as a crucial

scaffold.
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Mechanism: The 4-position substituent (often a heteroaryl group like pyridine or indole)

projects into the affinity pocket.

Data Summary:

Unsubstituted (H): Low selectivity, moderate potency.

4-Methyl:[1] Increased lipophilicity, slight potency gain.

4-Heteroaryl (e.g., Indole/Pyridine):>100-fold selectivity against other PI3K isoforms (α, β,

γ) due to specific hydrogen bonding networks accessible only from this vector.

Case Study B: Electronic Modulation (Antibacterial FtsZ)
For targets like bacterial FtsZ, the 4-position modulates the electronic density of the indazole

core, affecting its ability to act as a hydrogen bond donor/acceptor.[2]

4-Bromo/4-Nitro: High potency against S. pyogenes but poor solubility.

4-Methoxy: Improved solubility and metabolic stability (blocks oxidation at the electron-rich

C4), though often with a penalty in lipophilic binding energy.

Comparative SAR Table
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Substituent at
C4

Electronic
Effect

Steric Bulk Primary Utility
Potential
Liability

-H Neutral Low Baseline Non-selective

-F W-Inductive Low Metabolic Block
Low impact on

potency

-OMe Donor Moderate Solubility/H-Bond
Steric clash with

C3

-

Phenyl/Heteroary

l

Conjugation High Selectivity Vector
Low Solubility,

Atropisomerism

-NH2 / -NHR Donor Moderate H-Bond Donor

Chemical

Stability

(Oxidation)

Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 4-Bromoindazole
Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the

nitrogen-rich indazole, and operates under conditions that minimize protodeboronation.

Materials:

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv)

K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:
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Degassing: Charge a microwave vial with the bromoindazole, boronic acid, base, and

catalyst. Seal and purge with Argon for 5 minutes.

Solvation: Add degassed Dioxane/Water via syringe.

Reaction: Heat to 90°C for 4–16 hours (monitor via LCMS). Note: Microwave irradiation at

120°C for 30 mins is a viable alternative.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Deprotection: Treat the intermediate with 4M HCl in Dioxane (RT, 2h) to remove the THP

group.

Protocol: ADP-Glo Kinase Assay (Validation)
Rationale: A self-validating luminescent assay to quantify the potency of the synthesized 4-

substituted analogs against kinases (e.g., LRRK2, HPK1).

Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

Enzyme Mix: Dilute Kinase (e.g., HPK1) to 2x optimal concentration.

Substrate Mix: Dilute ATP and peptide substrate (e.g., Myelin Basic Protein) to 2x

concentration.

Incubation:

Add 2.5 µL Compound (in DMSO) to 384-well plate.

Add 2.5 µL Enzyme Mix. Incubate 10 min (RT).

Add 2.5 µL Substrate Mix. Incubate 60 min (RT).

Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase

Detection Reagent (30 min incubation).

Read: Measure luminescence on a plate reader (e.g., EnVision).
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Analysis: Fit curves using a 4-parameter logistic equation to determine IC50.

Future Outlook: The "Reverse Indazole" & C4
Recent trends in HPK1 inhibitors have highlighted "reverse indazoles" (where the substitution

pattern mimics the N-H vector of other scaffolds). The 4-position in these systems is evolving

into a critical attachment point for solubilizing groups (e.g., piperazines) that reach out of the

ATP pocket into the solvent, improving PK properties without compromising hinge binding.

Strategic Decision Logic
The following diagram illustrates how to optimize a 4-substituted indazole lead.
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Caption: Iterative SAR optimization cycle for 4-substituted indazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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